N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine
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Overview
Description
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine is a chemical compound with the molecular formula C10H12N4O2S and a molecular weight of 252.29288 g/mol This compound is characterized by its unique structure, which includes a cyclopentyl group, a nitroimidazole moiety, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a cyclopentylamine derivative with a nitroimidazole compound in the presence of a thiazole-forming reagent. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in production .
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitroimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazole or thiazole derivatives.
Scientific Research Applications
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antiparasitic agent due to its nitroimidazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infections caused by protozoa and anaerobic bacteria.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine involves its interaction with biological molecules. The nitroimidazole moiety can undergo reduction within microbial cells, leading to the formation of reactive intermediates that damage DNA and other cellular components. This results in the inhibition of microbial growth and replication. The compound’s molecular targets include DNA, enzymes involved in DNA replication, and other critical cellular pathways .
Comparison with Similar Compounds
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine can be compared with other nitroimidazole derivatives such as metronidazole and tinidazole. While these compounds share a similar nitroimidazole core, this compound is unique due to its additional thiazole ring and cyclopentyl group, which may confer different chemical properties and biological activities .
List of Similar Compounds
- Metronidazole
- Tinidazole
- Secnidazole
- Ornidazole
Properties
IUPAC Name |
N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c15-14(16)9-8(11-7-3-1-2-4-7)12-10-13(9)5-6-17-10/h5-7,11H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDHLBUVTAZFAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=C(N3C=CSC3=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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